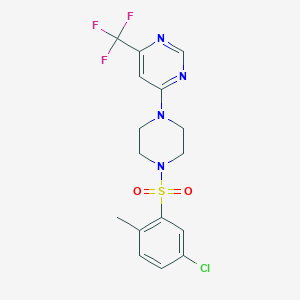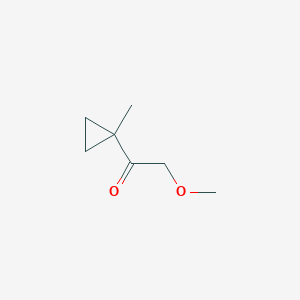
2-Methoxy-1-(1-methylcyclopropyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-1-(1-methylcyclopropyl)ethan-1-one, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances known as bath salts. It was first synthesized in the 1960s but gained popularity as a recreational drug in the early 2000s. Despite its widespread use, MDPV has been classified as a Schedule I controlled substance by the United States Drug Enforcement Administration due to its high potential for abuse and dependence.
科学的研究の応用
Organic Synthesis Applications
"2-Methoxy-1-(1-methylcyclopropyl)ethan-1-one" serves as a precursor or intermediate in the synthesis of complex organic molecules. For instance, its derivatives have been utilized in the preparation of 2-fluoro-3-alkoxy-1,3-butadienes, showcasing its role in facilitating smooth cycloaddition reactions (Patrick, Rogers, & Gorrell, 2002). Additionally, the compound has been involved in Lewis acid-catalyzed cascade constructions of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives, indicating its utility in generating structurally diverse chemical entities (Yao & Shi, 2007).
Polymerization Studies
In the realm of polymer science, derivatives of "2-Methoxy-1-(1-methylcyclopropyl)ethan-1-one" have been explored for initiating radical homopolymerization processes. Such studies contribute to understanding the mechanistic aspects of polymer formation and the development of new polymeric materials with specific properties (Moszner, Zeuner, Fischer, Rheinberger, & Bagutski, 2003).
Molecular Structure and Reactivity Analysis
The molecular structure and reactivity of compounds related to "2-Methoxy-1-(1-methylcyclopropyl)ethan-1-one" have been subjects of extensive studies, providing insights into their conformational stabilities and reaction mechanisms. For example, research on the crystal and molecular structures of related compounds helps elucidate the effects of different substituents on molecular conformation and stability (Yokoyama & Ohashi, 1998). These studies are crucial for designing molecules with desired physical and chemical properties for various applications.
特性
IUPAC Name |
2-methoxy-1-(1-methylcyclopropyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(3-4-7)6(8)5-9-2/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUOHPGUGHKMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(1-methylcyclopropyl)ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide](/img/structure/B2691841.png)
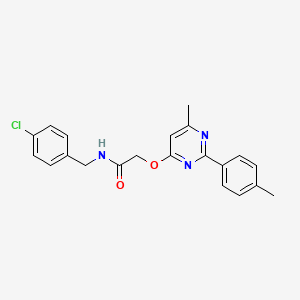
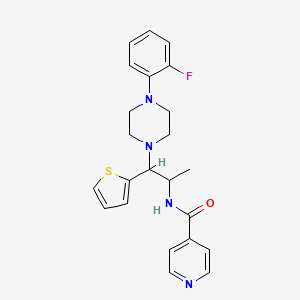
![Tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2691845.png)
![1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole](/img/structure/B2691847.png)
![2,6-dichloro-N-[2-methyl-3-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2691849.png)
![N1-(4-ethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2691850.png)
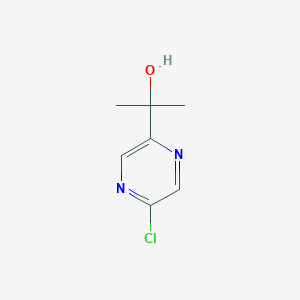

![N-(1-cyanocyclohexyl)-3-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2691857.png)
![[2-(2,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2691860.png)

